(E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a pyrazole ring, a pyrazine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone.
Introduction of the pyrazine ring: This step involves the reaction of the pyrazole derivative with a pyrazine derivative under appropriate conditions.
Formation of the acrylamide moiety: This involves the reaction of the intermediate with acryloyl chloride in the presence of a base.
Coupling with thiophene: The final step involves the coupling of the intermediate with a thiophene derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
(E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
(E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
(E)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c22-16(4-3-13-2-1-11-23-13)19-8-10-21-9-5-14(20-21)15-12-17-6-7-18-15/h1-7,9,11-12H,8,10H2,(H,19,22)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXCPPNMRYMVFH-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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